molecular formula C9H12N4O2S B14011250 1,3-dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione CAS No. 6466-39-3

1,3-dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione

Cat. No.: B14011250
CAS No.: 6466-39-3
M. Wt: 240.28 g/mol
InChI Key: YUKLBGNAIADWNC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione is a xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system. This compound is structurally related to other well-known xanthines such as caffeine and theophylline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylxanthine with methylsulfanylmethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The methylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The compound can undergo reduction reactions to modify the purine ring or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted purine derivatives.

    Reduction: Reduced forms of the purine ring or modified functional groups.

Scientific Research Applications

1,3-Dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other xanthine derivatives and as a model compound in studying purine chemistry.

    Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions related to the central nervous system.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known stimulant found in coffee and tea.

    Theophylline: Used in the treatment of respiratory diseases like asthma.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

1,3-Dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione is unique due to the presence of the methylsulfanylmethyl group, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

6466-39-3

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

IUPAC Name

1,3-dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione

InChI

InChI=1S/C9H12N4O2S/c1-12-7-6(8(14)13(2)9(12)15)10-5(11-7)4-16-3/h4H2,1-3H3,(H,10,11)

InChI Key

YUKLBGNAIADWNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CSC

Origin of Product

United States

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